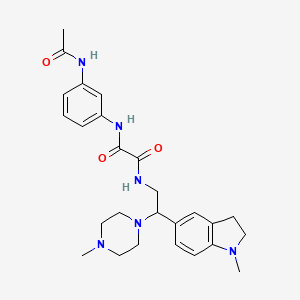

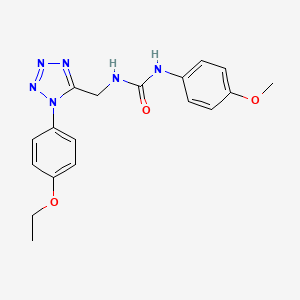

![molecular formula C19H20N2OS2 B2530531 N-(3-氰基-4,5,6,7-四氢苯并[b]噻吩-2-基)-3-(对甲苯硫基)丙酰胺 CAS No. 895463-26-0](/img/structure/B2530531.png)

N-(3-氰基-4,5,6,7-四氢苯并[b]噻吩-2-基)-3-(对甲苯硫基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolylthio)propanamide" is a heterocyclic compound that features a tetrahydrobenzo[b]thiophene moiety. This structural motif is of significant interest due to its presence in various compounds with notable antitumor and immunomodulating activities. The compound is related to a class of substances that have been synthesized and evaluated for their potential in treating various types of cancer and for their ability to modulate immune responses .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with different reagents to introduce various substituents and form a diverse array of heterocyclic derivatives. For instance, the reaction with ethyl cyanoacetate yields 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which can then be further modified to produce a variety of heterocyclic compounds . Another synthesis approach involves the use of electrophilic cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) to introduce cyano groups into aromatic systems .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods, including IR, NMR, and MS, as well as X-ray single-crystal diffraction. For example, the crystal structure of a similar compound, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, reveals that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar .

Chemical Reactions Analysis

The chemical reactivity of the tetrahydrobenzo[b]thiophene moiety allows for various reactions, including cyclization and condensation, to form a wide range of heterocyclic derivatives. The competition between different reaction pathways, such as dipolar cyclization and dinucleophilic-bielectrophilic attack, contributes to the diversity of the synthesized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of cyano and amide groups can affect the solubility, melting point, and stability of the compounds. The intermolecular interactions, such as hydrogen bonding, also play a role in determining the crystal packing and, consequently, the solid-state properties of these compounds .

Case Studies

Several of the synthesized compounds have been evaluated for their antitumor activities against various human cancer cell lines, including breast, lung, CNS, liver, colon, prostate, and cervix cancer cells. Compounds have shown high inhibitory effects on cell proliferation, with some inducing apoptosis and inhibiting metastasis and angiogenesis in cancer cells . Additionally, certain derivatives have demonstrated immunomodulating activity, enhancing macrophage cytotoxicity and stimulating antibacterial defenses in mice .

科学研究应用

新型合成和抗肿瘤评估

一项研究证明了从2-氰基-N-(3-氰基-4,5,6,7-四氢苯并[b]噻吩-2-基)-乙酰胺合成的杂环化合物,导致了包含噻吩、噻唑、吡唑、吡啶、嘧啶和香豆素环的衍生物的产生。这些化合物被评估了它们的抗肿瘤活性,显示出对各种人类癌细胞系具有显着的抑制作用,包括乳腺腺癌(MCF-7)、非小细胞肺癌(NCI-H460)和中枢神经系统癌(SF-268) (Shams 等,2010).

免疫调节活性

另一项研究重点关注了稠合的 N-芳基-2-氰基-3-氧代-3-吡唑基-丙酰胺的免疫调节活性,显示了它们增强巨噬细胞细胞毒性和刺激小鼠体内介导的抗菌防御的能力。特别是一种化合物可有效预防大鼠佐剂诱导的关节炎 (Doria 等,1991).

细胞毒性和毒性评估

还研究了源自2-氨基-3-氰基-4,5,6,7-四氢苯并[b]噻吩的噻吩并[2,3-d]嘧啶衍生物的细胞毒性和毒性。这些化合物对多种癌细胞系显示出显着的细胞毒作用,使用虾幼虫测量毒性,突出了它们作为抗癌剂的潜力 (Abdelaziz 等,2015).

N-杂芳基-2-氰基乙酰胺衍生物的抗癌活性

对 N-(4,5,6,7-四氢苯并[b]噻吩-2-基)氰基乙酰胺衍生物的研究证明了对不同癌细胞系的各种抗癌潜力,包括乳腺癌、肝癌、结肠癌、前列腺癌和宫颈癌细胞。选定的化合物显示出显着的细胞毒性,对癌细胞的凋亡、转移和血管生成有影响 (Mohamed 等,2017).

抗菌化合物的合成

探索了从2-氰基乙酰肼和2-氨基-4,5,6,7-四氢苯并[b]噻吩衍生物开始合成新型噻吩并嘧啶和三唑噻吩并嘧啶。这些化合物对各种微生物表现出抗菌活性,表明它们在开发新的抗菌剂方面很有用 (Mahmoud 等,2015).

属性

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methylphenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS2/c1-13-6-8-14(9-7-13)23-11-10-18(22)21-19-16(12-20)15-4-2-3-5-17(15)24-19/h6-9H,2-5,10-11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQIGOCUYVUEDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=C(C3=C(S2)CCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

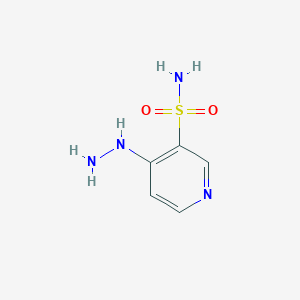

![5-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2530448.png)

![4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline](/img/structure/B2530456.png)

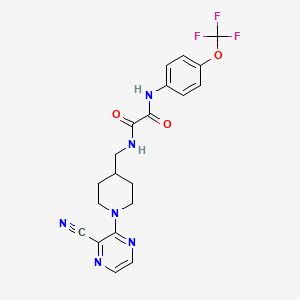

![6-bromo-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2530459.png)

![3-(3,4-dimethoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2530463.png)

![7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2530464.png)

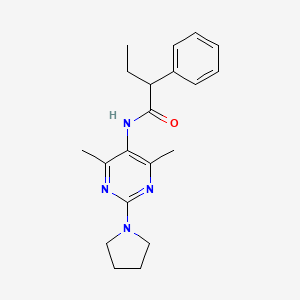

![3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B2530465.png)

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride](/img/structure/B2530467.png)

![N-(2,4-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2530472.png)